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Brd4/CK2-IN-1

Cat. No.: B11931797
M. Wt: 564.0 g/mol
InChI Key: UZWCUBDJHDWTFV-UHFFFAOYSA-N
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Description

Conceptual Framework for Dual-Target Inhibitor Development

The rationale for designing an inhibitor that targets both BRD4 and CK2 stems from the intricate relationship between these two proteins in cancer biology. BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes like c-MYC. nih.govnih.gov While BRD4 inhibitors have shown promise in cancer therapy, the development of drug resistance has limited their clinical application. nih.gov

Emerging research has identified a key mechanism of this resistance: the phosphorylation of BRD4 by Casein Kinase 2 (CK2). nih.gov CK2 is a protein kinase that is frequently overexpressed in many types of cancer. Its phosphorylation of BRD4 is crucial for BRD4's function and stability, including its ability to bind to acetylated chromatin. nih.gov Specifically, CK2-mediated phosphorylation can disrupt the intramolecular interaction between BRD4's NPS (N-terminal cluster of CK2 phosphorylation sites) and its second bromodomain (BD2), allowing BD2 to bind to acetylated histones. nih.gov This functional link suggests that inhibiting CK2 could be a potential strategy to overcome resistance to BRD4 inhibitors. nih.govnih.gov

Therefore, the development of a single molecule capable of inhibiting both BRD4 and CK2 was proposed as a powerful therapeutic strategy. nih.govnih.gov This dual-inhibition approach aims to achieve a synergistic antitumor effect, enhance potency, and potentially circumvent the drug resistance mechanisms associated with single-target BRD4 inhibitors. nih.gov

Structure-Based Rational Drug Design Approaches for Brd4/CK2-IN-1

The design of this compound was heavily guided by a structure-based rational drug design approach. This methodology relies on the detailed three-dimensional structures of the target proteins to design molecules that can bind to their active sites with high affinity and specificity.

Researchers began by analyzing the crystal structures of both BRD4's bromodomains and the CK2 kinase domain to identify key amino acid residues that are crucial for inhibitor binding. nih.gov

BRD4 Bromodomain (BD) Binding Pocket : The binding site of BRD4 bromodomains (BD1 and BD2) is a hydrophobic pocket that recognizes and binds to acetylated lysine (B10760008) (KAc) residues on histone tails. researchgate.net A critical residue in this pocket is a conserved asparagine (Asn140 in BD1), which forms a crucial hydrogen bond with the acetyl group of the lysine mimic on the inhibitor. nih.gov The pocket is further defined by a "WPF shelf" (formed by Trp81, Pro82, and Phe83), which provides a hydrophobic surface for interaction. researchgate.net The design strategy focused on creating a molecule with a functional group that could mimic the acetyl-lysine and form this key hydrogen bond, while other parts of the molecule would be optimized to fit snugly within the hydrophobic pocket. nih.gov

CK2 Kinase Domain Binding Pocket : The active site of CK2, like other kinases, is an ATP-binding pocket. The design of the inhibitor required incorporating a scaffold that could effectively compete with ATP. Analysis of CK2 co-crystal structures with known inhibitors revealed key interactions, guiding the construction of a molecule that could occupy this pocket.

By overlaying the pharmacophore models of known BRD4 and CK2 inhibitors and analyzing their respective binding pockets, a common scaffold was conceptualized. The goal was to create a hybrid molecule where one part would satisfy the binding requirements of the BRD4 bromodomain, and another part would fit into the ATP-binding pocket of CK2.

Virtual Screening and Lead Compound Identification

To identify initial chemical scaffolds for the dual inhibitor, computational methods such as virtual screening were employed. nih.gov Virtual screening is a cost-effective technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov

The process typically involves these steps:

Database Preparation : A large database of chemical compounds, such as the ZINC database, is prepared for screening. researchgate.net

Pharmacophore Modeling : Based on the known structures of BRD4 and CK2 and their inhibitors, a pharmacophore model is created. This model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to both targets.

Molecular Docking : The compounds from the database are computationally "docked" into the binding sites of both BRD4 and CK2. nih.govbiorxiv.org Docking programs calculate the binding affinity, or "docking score," for each compound, predicting how well it fits into the target's active site. biorxiv.org

Hit Selection : Compounds that show favorable docking scores for both BRD4 and CK2 are selected as "hits" for further investigation. researchgate.net

Through this process, a series of small molecules were identified as potential starting points. nih.gov These initial hits were then synthesized and subjected to biological testing to confirm their inhibitory activity against both BRD4 and CK2, leading to the identification of a lead compound for further optimization.

Structure-Activity Relationship (SAR) Studies Guiding this compound Optimization

Following the identification of a promising lead compound, extensive structure-activity relationship (SAR) studies were conducted. nih.gov SAR is a systematic process where different parts of a lead molecule are chemically modified, and the resulting analogues are tested to understand how these changes affect their biological activity. mdpi.com This iterative process is crucial for optimizing a compound's potency, selectivity, and drug-like properties.

In the development of the specific dual inhibitor designated as compound 44e (a representative this compound), a benzimidazole scaffold was identified as a promising starting point. nih.gov Various chemical groups at different positions (R1, R2, and R3) of this scaffold were systematically modified to improve the inhibitory activity against both BRD4 and CK2.

Table 1: SAR Study of the R1 Group on the Benzimidazole Scaffold nih.gov Data sourced from J Med Chem. 2021 Dec 23;64(24):18025-18053.

Compound R1 Group BRD4 IC50 (nM) CK2 IC50 (nM)
44a 2-fluorophenyl 210 1900
44b 3-fluorophenyl 220 1100
44c 4-fluorophenyl 230 510
44d 2,4-difluorophenyl 190 480
44e 3,4-difluorophenyl 180 230
44f 3,5-difluorophenyl 190 330

The initial exploration focused on the R1 position, substituting different halogenated phenyl rings. As shown in Table 1, introducing fluorine atoms to the phenyl ring was generally beneficial. A 3,4-difluorophenyl substitution (44e ) resulted in the most potent and balanced activity against both BRD4 (IC50 = 180 nM) and CK2 (IC50 = 230 nM).

Table 2: SAR Study of the R2 and R3 Groups nih.gov Data sourced from J Med Chem. 2021 Dec 23;64(24):18025-18053.

Compound R2 Group R3 Linker BRD4 IC50 (nM) CK2 IC50 (nM)
36a H -CH2- >10000 1400
36b F -CH2- 1300 830
36c Cl -CH2- 1100 450
36d Br -CH2- 890 310
40a H -CH2CH2- 980 670
40b F -CH2CH2- 650 410
40c Cl -CH2CH2- 310 290

Further modifications at the R2 and R3 positions also provided key insights. Introducing a halogen at the R2 position improved activity, with chlorine and bromine being more effective than fluorine. Extending the carbon linker at the R3 position from a methylene (-CH2-) to an ethylene (-CH2CH2-) group also enhanced potency. This systematic optimization, guided by SAR principles, ultimately led to the identification of compound 44e as a highly effective and balanced dual inhibitor of BRD4 and CK2. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30ClN5O5 B11931797 Brd4/CK2-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H30ClN5O5

Molecular Weight

564.0 g/mol

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-[4-(5,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)phenoxy]acetamide

InChI

InChI=1S/C29H30ClN5O5/c1-34-10-12-35(13-11-34)24-9-6-19(14-22(24)30)31-26(36)17-40-20-7-4-18(5-8-20)28-32-23-15-21(38-2)16-25(39-3)27(23)29(37)33-28/h4-9,14-16H,10-13,17H2,1-3H3,(H,31,36)(H,32,33,37)

InChI Key

UZWCUBDJHDWTFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NC5=C(C(=CC(=C5)OC)OC)C(=O)N4)Cl

Origin of Product

United States

Preclinical Contextualization of Brd4 and Ck2 in Pathological States

Aberrant BRD4 Function in Disease Pathogenesis

BRD4 is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. middlebury.edu It plays a crucial role in regulating gene expression by binding to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. accscience.com While essential for normal cellular processes, the dysregulation of BRD4 is a key factor in the development and progression of several diseases. nih.gov

BRD4 Dysregulation in Proliferative Disorders

Overexpression and aberrant activity of BRD4 are frequently observed in a multitude of cancers, where it functions to drive the transcription of critical oncogenes. nih.govresearchgate.net BRD4 is known to be enriched at super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of genes essential for cell identity and, in the context of cancer, oncogenes such as c-Myc. oncotarget.com This association makes cancer cells particularly dependent on BRD4 for their survival and proliferation. middlebury.edu

Gene fusion events involving BRD4, such as the BRD4-NUT fusion in NUT midline carcinoma, lead to a highly aggressive form of cancer by enhancing cell invasion and migration. nih.gov In various cancer cell lines, including those from breast cancer, colorectal cancer, and prostate cancer, elevated levels of BRD4 have been documented. researchgate.net For instance, studies have shown that BRD4 promotes the migratory properties of breast cancer cell lines. nih.govresearchgate.net The inhibition of BRD4 has been shown to suppress the proliferation of melanoma cells and induce cell cycle arrest. Furthermore, BRD4 is implicated in the progression of T-cell acute lymphoblastic leukemia (T-ALL) by being a part of a regulatory axis involving Notch1, Myc, and CD44, which is crucial for the persistence of leukemia-initiating cells.

Involvement of BRD4 in Inflammatory Responses

BRD4 is a key regulator of inflammatory gene expression, primarily through its interaction with the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). nih.gov BRD4 binds to the acetylated RelA subunit of NF-κB, a critical step for the transcriptional activation of a wide array of inflammatory genes. nih.govnih.gov This interaction enhances the expression of pro-inflammatory cytokines and chemokines. nih.gov

Upon stimulation by inflammatory signals, such as those from Toll-like receptors, BRD4 is recruited to the promoters of NF-κB target genes. nih.gov It then facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of inflammatory genes. nih.gov This mechanism underscores BRD4's central role in amplifying the inflammatory response. In preclinical models of inflammation, inhibition of BRD4 has been shown to suppress the expression of key inflammatory mediators, highlighting its potential as a therapeutic target for inflammatory diseases.

CK2 Overexpression and Activity in Disease Progression

Casein Kinase 2 (CK2) is a ubiquitously expressed and constitutively active serine/threonine protein kinase. nih.gov It phosphorylates a vast number of substrates involved in diverse cellular processes, including cell cycle progression, apoptosis, and signal transduction. nih.govmdpi.com The overexpression and hyperactivity of CK2 are hallmarks of many human cancers and are associated with poor prognosis. nih.gov

CK2's Contribution to Uncontrolled Cellular Proliferation

CK2 promotes uncontrolled cellular proliferation through multiple mechanisms. It is involved in key aspects of cancer development, including the inhibition of apoptosis, modulation of signaling pathways, and regulation of the cell cycle. nih.gov Overexpression of CK2 has been observed in numerous human cancers, and in preclinical models, its site-specific expression can lead to cancer development. nih.gov

CK2 can enhance cell proliferation, growth, and survival while promoting cellular transformation and angiogenesis. nih.gov It achieves this by phosphorylating key proteins in oncogenic signaling pathways. For example, CK2 is known to regulate the Ras/Raf/MEK/ERK and JAK-STAT signaling pathways, both of which are often constitutively active in cancer. tandfonline.com Inhibition of CK2 in various cancer cell lines has been shown to decrease cell proliferation and induce apoptosis. nih.goveurekaselect.com

CK2 Signaling in Fibrotic Conditions

Emerging evidence has implicated CK2 in the pathogenesis of fibrotic diseases. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. CK2 has been found to regulate tissue fibrosis through various signaling pathways, including the TGF-β1/Smad3, NF-κB, and JAK2/STAT3 pathways. nih.gov

In systemic sclerosis, a chronic fibrotic disease, increased expression of CK2 has been detected in skin fibroblasts. nih.gov Inhibition of CK2 was shown to abrogate the pro-fibrotic effects of TGF-β, a key cytokine in fibrosis, and prevented fibroblast activation. nih.gov In preclinical models of dermal fibrosis, a selective CK2 inhibitor prevented skin thickening and collagen accumulation. nih.gov Furthermore, CK2 has been shown to participate in the regulation of fibrotic scarring following ischemic stroke. nih.gov In models of liver fibrosis, CK2 activation was found to be critical for sustaining the activated and fibrogenic phenotype of hepatic stellate cells.

BRD4-CK2 Axis as a Therapeutic Vulnerability

The functional interplay between BRD4 and CK2 represents a significant therapeutic vulnerability in diseases characterized by their aberrant activity. CK2 can directly phosphorylate BRD4, a post-translational modification that is crucial for regulating BRD4's function. frontiersin.org This phosphorylation enhances BRD4's ability to bind to acetylated chromatin and recruit transcription factors to target gene promoters. frontiersin.org

Hyperphosphorylation of BRD4 by CK2 has been identified as a mechanism of resistance to BET inhibitors in some cancers. nih.gov This suggests that simultaneously targeting both BRD4 and CK2 could be a more effective therapeutic strategy, potentially overcoming drug resistance and leading to synergistic antitumor effects. nih.gov The development of dual inhibitors that target both BRD4 and CK2, such as Brd4/CK2-IN-1, is based on this rationale. nih.govnih.gov By inhibiting both proteins, it is possible to disrupt the oncogenic and inflammatory signaling pathways they regulate more comprehensively.

The dual inhibitor this compound has shown potent and balanced activity against both BRD4 and CK2. nih.govnih.gov Preclinical studies have demonstrated its potential in cancer therapy.

Inhibitory Activity of this compound

Target IC50 (nM)
BRD4 180
CK2 230

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Data from Zhang J, et al. (2021). nih.govnih.gov

Anti-proliferative Effects of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line IC50 (µM)
MDA-MB-231 2.66
MDA-MB-468 3.52

IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% after 24 hours of treatment. Data from MedchemExpress. medchemexpress.com

In xenograft models using these cell lines, this compound demonstrated significant tumor growth inhibition. medchemexpress.com These findings underscore the therapeutic potential of targeting the BRD4-CK2 axis.

Rationale for Dual Inhibition of Brd4 and Ck2

Addressing Resistance Mechanisms to BRD4 Inhibitors

Inhibitors of the Bromodomain and Extra-Terminal (BET) family, particularly those targeting BRD4, have shown promise in treating various cancers. However, their clinical efficacy is often hampered by the development of resistance. nih.govnih.govnih.gov A key mechanism underlying this resistance involves the post-translational modification of BRD4, specifically through phosphorylation by CK2. nih.govnih.gov Therefore, the dual inhibition of BRD4 and CK2 presents a potential strategy to circumvent this resistance. nih.govnih.gov

Research has identified the phosphorylation of BRD4 by CK2 as a critical factor in the development of resistance to BET inhibitors (BETi). nih.govnih.gov Studies in lung adenocarcinoma and triple-negative breast cancer (TNBC) have shown that cancer cells can develop resistance to BETi, such as JQ1, and this resistance is often correlated with elevated levels of phosphorylated BRD4. nih.govresearchgate.netnih.gov CK2 is a primary kinase responsible for this modification. nih.govresearchgate.net It phosphorylates BRD4 at specific clusters of sites, known as the N-terminal phosphorylation sites (NPS) and C-terminal phosphorylation sites (CPS). nih.govnih.gov

In resistant lung adenocarcinoma cell lines, for instance, the phosphorylation of BRD4 is heightened, and these cells remain dependent on BRD4 for survival. nih.govresearchgate.net This suggests that while the original inhibitor may be less effective, the target itself remains critical. The mechanism of resistance to BETi can vary depending on the type of cancer. nih.gov However, inhibiting the CK2-mediated phosphorylation of BRD4 is consistently highlighted as a promising strategy to overcome acquired resistance in cancer patients. nih.govnih.gov Hyperphosphorylation of BRD4 has also been linked to resistance in TNBC, where it facilitates the recruitment of the Mediator complex, a key activator of RNA polymerase II. nih.gov This underscores the central role of CK2 in sustaining pro-survival signaling in the face of BET inhibition.

Phosphorylation does not render BRD4 inactive; on the contrary, it modulates its function and can enhance its pro-transcriptional activities, contributing to inhibitor resistance. nih.govnih.gov Phosphorylation of BRD4 by CK2 has been shown to be necessary for active gene transcription and positively regulates its binding to acetylated chromatin. nih.govnih.gov This modification occurs at multiple consensus sites within BRD4. nih.gov

A proposed "phospho-switch" mechanism suggests that CK2-mediated phosphorylation of the NPS region causes a conformational change in the BRD4 protein. nih.govnih.gov This change unmasks the bromodomains, which are the domains responsible for recognizing and binding to acetylated histones on chromatin. nih.govbiorxiv.org This unmasking enhances BRD4's ability to bind to chromatin and recruit essential components of the transcriptional machinery, such as sequence-specific transcription factors. nih.gov Specifically, CK2-mediated phosphorylation of NPS can switch its intramolecular contact from the adjacent second bromodomain (BD2) to the downstream BID (BRD4-interacting domain), leading to two active configurations of BRD4 that promote target gene transcription. nih.gov This enhanced binding and recruitment activity can strengthen the expression of oncogenes, contributing to cell proliferation and survival even when BET inhibitors are present. nih.govnih.gov

Synergistic Biological Effects through Combined Target Modulation

Targeting both BRD4 and CK2 simultaneously with a dual inhibitor like Brd4/CK2-IN-1 can produce a synergistic effect, leading to a more potent anti-cancer response than inhibiting either target alone. nih.govresearchgate.net This synergy arises from the enhancement of anti-proliferative effects and the potential to cut off cellular escape routes that lead to resistance.

The dual inhibitor this compound, also referred to in literature as compound 44e, has demonstrated potent and balanced inhibitory activity against both BRD4 and CK2. nih.govnih.govmedchemexpress.com This dual activity translates into significant anti-proliferative effects in cancer cells.

In studies on TNBC cell lines, this compound was shown to effectively inhibit cell proliferation and induce programmed cell death, including apoptosis and autophagy-associated cell death. nih.govmedchemexpress.com The compound dose-dependently downregulated the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax and cleaved caspase-3. medchemexpress.com This shift in the balance of apoptotic regulators highlights a key mechanism for its enhanced anti-cancer activity. taylorandfrancis.com The synergistic effect has also been observed when combining separate inhibitors for BRD4 (JQ1) and CK2 (CX-4945), which together induced greater cell death in resistant lung cancer cells than either drug alone. researchgate.net

Inhibitory and Anti-proliferative Activity of this compound

Target/Cell LineActivity MetricValueReference
BRD4IC₅₀180 nM nih.govmedchemexpress.com
CK2IC₅₀230 nM nih.govmedchemexpress.com
MDA-MB-231 (TNBC Cell Line)Anti-proliferation IC₅₀2.66 µM medchemexpress.com
MDA-MB-468 (TNBC Cell Line)Anti-proliferation IC₅₀3.52 µM medchemexpress.com

A significant challenge in targeted cancer therapy is the activation of compensatory or feedback pathways, which allows cancer cells to evade the effects of a single inhibitor. researchgate.net For example, resistance to some targeted therapies can arise through mechanisms that reactivate key oncogenes like MYC. researchgate.net Dual-target inhibitors can preemptively block these escape routes.

By simultaneously inhibiting BRD4, a key regulator of oncogene transcription, and CK2, a kinase involved in numerous pro-survival signaling pathways (including PI3K/AKT), a dual inhibitor can create a more comprehensive and durable blockade of cancer cell growth. nih.govresearchgate.net For instance, in neuroblastoma, combining a BRD4 inhibitor with an Aurora Kinase A (AURKA) inhibitor was shown to be synergistic because the BRD4 inhibitor could prevent the reflexive upregulation of AURKA and MYCN that occurred in response to AURKA inhibition alone. nih.govresearchgate.net This principle of mitigating compensatory upregulation is a key advantage of dual-inhibition strategies. By targeting both BRD4 and its resistance-conferring kinase CK2, the this compound compound is designed to prevent the emergence of resistance pathways that rely on BRD4 hyperphosphorylation, potentially leading to a more sustained therapeutic response. nih.govresearchgate.net

Molecular Mechanisms of Action of Brd4/ck2 in 1

Direct Target Engagement and Potency against BRD4 and CK2

Brd4/CK2-IN-1 was identified as a potent and balanced dual inhibitor of both BRD4 and CK2. nih.gov In vitro studies have demonstrated its efficacy in inhibiting the activity of both targets. The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, highlight its potent effects. medchemexpress.comnih.gov

TargetIC50
BRD4180 nM
CK2230 nM
Table 1: In vitro potency of this compound against BRD4 and CK2. nih.gov

This dual inhibitory action is significant because the phosphorylation of BRD4 by CK2 is a crucial event for its biological activity, and inhibiting both can be a strategy to overcome potential drug resistance in cancer therapy. nih.gov

Modulation of BRD4 Phosphorylation Status

The function of BRD4 as an epigenetic reader and transcriptional regulator is intricately controlled by post-translational modifications, with phosphorylation by CK2 being a primary mechanism. nih.govnih.govelsevierpure.com this compound, by inhibiting CK2, directly interferes with this regulatory process.

Impact on N-terminal Phosphorylation Site (NPS) and C-terminal Phosphorylation Site (CPS) of BRD4

BRD4 possesses multiple consensus sites for CK2 phosphorylation, which are primarily clustered in two regions: the N-terminal phosphorylation sites (NPS) and the C-terminal phosphorylation sites (CPS). nih.govnih.gov The NPS is located downstream of the second bromodomain (BD2), while the CPS is situated downstream of the extraterminal (ET) domain. nih.govnih.gov

Research has shown that CK2-mediated phosphorylation of the NPS is a critical event that modulates BRD4's function. nih.govnih.govelsevierpure.com This phosphorylation event acts as a "phospho-switch," triggering a conformational change in the BRD4 protein. nih.govelsevierpure.com In its unphosphorylated state, the NPS is thought to interact with the adjacent BD2, thereby inhibiting its ability to bind to acetylated histones on the chromatin. nih.govnih.gov

Consequences for BRD4-Chromatin Interaction and Transcriptional Factor Recruitment

The phosphorylation of the NPS by CK2 disrupts the intramolecular interaction between the NPS and BD2. nih.govnih.gov This "unmasking" of the bromodomain allows BRD4 to bind more effectively to acetylated chromatin. nih.govelsevierpure.combiorxiv.org Enhanced chromatin binding is a prerequisite for BRD4's role in transcriptional regulation. biorxiv.orgbiorxiv.org

Furthermore, this phosphorylation-induced conformational change is not only crucial for chromatin binding but also for the recruitment of various transcription factors. nih.govnih.govelsevierpure.com For instance, CK2-mediated phosphorylation of BRD4 has been shown to be necessary for its interaction with the tumor suppressor protein p53, facilitating the recruitment of p53 to target gene promoters and subsequent transcriptional activation. nih.govelsevierpure.comcornell.edu By inhibiting CK2, this compound can prevent this phosphorylation event, thereby reducing BRD4's chromatin occupancy and its ability to recruit essential transcription factors for gene expression. nih.gov

Influence on BRD4 Dimerization

Recent biophysical analyses have revealed that phosphorylation by CK2 also plays a significant role in modulating the dimerization of BRD4. nih.govnih.gov This phosphorylation-dependent dimerization is mediated by conserved regions within BRD4, including a coiled-coil motif and the Basic-residue enriched Interaction Domain (BID). nih.gov The formation of stable BRD4 dimers is believed to be important for its function, potentially by facilitating the cross-linking of chromatin fibers and acting as a molecular bridge. biorxiv.orgbiorxiv.org By preventing CK2-mediated phosphorylation, this compound can interfere with this dimerization process, further disrupting the normal function of BRD4. nih.govnih.gov

Downstream Signaling Pathway Perturbations

The inhibition of BRD4 and CK2 by this compound leads to significant downstream effects on cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis.

Effects on Cell Cycle Regulatory Proteins

Studies in triple-negative breast cancer (TNBC) cell lines have demonstrated that this compound can induce apoptosis. medchemexpress.comnih.gov This is achieved through the modulation of key cell cycle and apoptosis regulatory proteins. Treatment with this compound leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. medchemexpress.com This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptotic pathway. Furthermore, the compound leads to an increase in the levels of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. medchemexpress.com These findings indicate that the dual inhibition of BRD4 and CK2 by this compound effectively triggers programmed cell death in cancer cells.

Cell LineEffect of this compound
MDA-MB-231Downregulation of Bcl-2, upregulation of Bax and cleaved caspase-3. medchemexpress.com
MDA-MB-468Downregulation of Bcl-2, upregulation of Bax and cleaved caspase-3. medchemexpress.com
Table 2: Effects of this compound on apoptotic proteins in TNBC cells.

Modulation of Apoptotic Pathway Components (e.g., Bcl-2, Bax, cleaved caspase-3)

The dual-target inhibitor this compound has been shown to induce apoptosis, a form of programmed cell death, by modulating key proteins in the apoptotic pathway. medchemexpress.com The intrinsic, or mitochondrial, pathway of apoptosis is regulated by a balance between pro-apoptotic and anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family. mdpi.comyoutube.com Anti-apoptotic proteins, such as Bcl-2 itself, act to prevent apoptosis, while pro-apoptotic proteins like Bcl-2-associated X protein (Bax) promote it. youtube.comnih.gov The activation of Bax can lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases. mdpi.com

Caspase-3 is a critical executioner caspase, which, in its cleaved (active) form, is responsible for the proteolysis of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.comresearchgate.net Research on this compound in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, demonstrates its ability to shift the balance towards apoptosis. medchemexpress.com Studies show that treatment with this compound leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2. medchemexpress.combiocompare.com Concurrently, the expression of the pro-apoptotic protein Bax and the level of cleaved caspase-3 are significantly upregulated. medchemexpress.combiocompare.com This modulation of apoptotic regulators indicates that this compound effectively initiates the intrinsic apoptotic pathway in cancer cells.

Table 1: Effect of this compound on Apoptotic Pathway Components in TNBC Cells
ProteinFunctionEffect of this compoundCell LinesReference
Bcl-2Anti-apoptoticDose-dependently downregulatedMDA-MB-231, MDA-MB-468 medchemexpress.combiocompare.com
BaxPro-apoptoticDose-dependently upregulatedMDA-MB-231, MDA-MB-468 medchemexpress.combiocompare.com
Cleaved caspase-3Executioner caspase (active form)Dose-dependently upregulatedMDA-MB-231, MDA-MB-468 medchemexpress.combiocompare.com

Induction of Autophagic Processes (e.g., p62, beclin-1, LC3II)

In addition to apoptosis, this compound has been found to induce autophagy-associated cell death. medchemexpress.com Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown. nih.govwaocp.com This process is regulated by a set of autophagy-related (Atg) genes and proteins, including beclin-1, p62/sequestosome 1 (SQSTM1), and microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govwaocp.com

Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the initiation of the autophagosome. nih.gov LC3 is processed from its cytosolic form (LC3I) to its membrane-bound, lipidated form (LC3II), which is a hallmark of autophagosome formation. waocp.com The protein p62 is an autophagy receptor that recognizes and transports ubiquitinated cargo to the autophagosome for degradation; therefore, its levels decrease when autophagy is induced. waocp.comnih.gov

In studies involving MDA-MB-231 and MDA-MB-468 breast cancer cells, this compound treatment was shown to significantly upregulate the expression of beclin-1 and increase the conversion of LC3I to LC3II. medchemexpress.com Furthermore, the compound markedly downregulated the autophagy substrate p62. medchemexpress.com This coordinated regulation of key autophagy markers provides strong evidence that this compound activates the autophagic flux, contributing to its anticancer activity. medchemexpress.com

Table 2: Effect of this compound on Autophagy Marker Proteins in TNBC Cells
ProteinFunction in AutophagyEffect of this compoundCell LinesReference
p62 (SQSTM1)Autophagy substrate; degraded during autophagySignificantly downregulatedMDA-MB-231, MDA-MB-468 medchemexpress.com
Beclin-1Initiation of autophagosome formationUpregulatedMDA-MB-231, MDA-MB-468 medchemexpress.com
LC3IIMarker of autophagosome formationUpregulatedMDA-MB-231, MDA-MB-468 medchemexpress.com

Alteration of Gene Expression Programs

As a dual inhibitor of Bromodomain-containing protein 4 (Brd4) and Casein Kinase 2 (CK2), this compound fundamentally alters gene expression programs that are critical for cancer cell proliferation and survival. Brd4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to specific gene promoters and enhancers, while CK2 is a ubiquitous protein kinase that phosphorylates hundreds of substrates involved in various cellular processes, including transcription. nih.govnih.gov The simultaneous inhibition of these two master regulators leads to profound changes in oncogenic and pro-survival transcriptional networks.

Impact on Oncogenic Transcriptional Networks (e.g., c-Myc, NF-κB, FOSL1)

Brd4 is a well-established transcriptional coactivator of numerous oncogenes, most notably c-Myc. nih.govijbs.com It directly binds to the promoter and enhancer regions of the MYC gene, driving its expression. nih.govresearchgate.net The c-Myc protein is a transcription factor that regulates approximately 15% of all human genes, controlling processes like cell growth, proliferation, and metabolism. nih.govmdpi.com By inhibiting Brd4, this compound is expected to suppress the transcription of MYC and its downstream target genes, which is a key mechanism of action for BET inhibitors. ijbs.com

Similarly, both Brd4 and CK2 are implicated in the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a family of transcription factors that plays a crucial role in inflammation, immunity, and cancer cell survival. Brd4 has been shown to be a critical coactivator for NF-κB-dependent transcription. nih.gov CK2 can promote NF-κB activity through various mechanisms, including the phosphorylation of NF-κB pathway components. nih.gov Therefore, the dual inhibition by this compound is poised to effectively dismantle this oncogenic network. While direct studies on this compound's effect on FOSL1 are less documented, FOSL1 is a component of the AP-1 transcription factor complex, which is also known to be regulated by pathways involving Brd4. nih.govnih.gov

Regulation of Pro-survival and Anti-apoptotic Gene Expression

The pro-apoptotic effects of this compound, as detailed in section 5.3.2, are a direct consequence of its ability to alter the expression of genes that control cell survival. Brd4 directly or indirectly upregulates the expression of a suite of anti-apoptotic genes, including BCL2, BCL-xL, and MCL-1. nih.gov By displacing Brd4 from the chromatin at these gene loci, inhibitors like this compound can repress their transcription. This leads to a decrease in the corresponding anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

CK2 also contributes significantly to a pro-survival cellular state by phosphorylating and regulating numerous proteins that suppress apoptosis. nih.gov The anti-apoptotic functions of CK2 are well-documented and involve the potentiation of survival signaling pathways. nih.gov By inhibiting CK2, this compound further dismantles the cell's anti-apoptotic defenses. The observed downregulation of Bcl-2 protein following treatment with this compound is a clear manifestation of this transcriptional and post-translational regulatory impact, tipping the cellular balance from survival towards programmed cell death. medchemexpress.com

Table of Compounds and Proteins Mentioned

Name/SymbolFull Name
AP-1Activator protein 1
BaxBcl-2-associated X protein
Bcl-2B-cell lymphoma 2
BCL-xLB-cell lymphoma-extra large
Beclin-1-
Brd4Bromodomain-containing protein 4
c-Myc-
Caspase-3-
CK2Casein Kinase 2
Cytochrome c-
FOSL1Fos-related antigen 1
LC3/LC3I/LC3IIMicrotubule-associated protein 1A/1B-light chain 3
Mcl-1Myeloid cell leukemia 1
NF-κBNuclear factor kappa-light-chain-enhancer of activated B cells
p62Sequestosome 1 (SQSTM1)

Cellular Efficacy Investigations of Brd4/ck2 in 1

Inhibition of Cellular Proliferation in Cancer Models

Brd4/CK2-IN-1 has shown significant anti-proliferative effects in cancer cell lines. medchemexpress.combiocompare.com The inhibition of BRD4, an epigenetic reader, can disrupt the transcription of key oncogenes like c-Myc, leading to cell cycle arrest and a reduction in cancer cell proliferation. taylorandfrancis.comnih.govresearchgate.net The simultaneous inhibition of CK2, a protein kinase involved in numerous cellular processes including cell growth and survival, is thought to enhance this anti-cancer activity. nih.govnih.gov

The efficacy of this compound has been specifically evaluated against TNBC, which lacks estrogen receptor, progesterone (B1679170) receptor, and HER2 expression. nih.gov In vitro studies using the human TNBC cell lines MDA-MB-231 and MDA-MB-468 demonstrated that this compound inhibits cell proliferation in a dose-dependent manner. nih.govmedchemexpress.combiocompare.com

The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of treatment. In MDA-MB-231 cells, the IC50 was found to be 2.66 µM. medchemexpress.combiocompare.com For the MDA-MB-468 cell line, the IC50 was determined to be 3.52 µM. medchemexpress.combiocompare.com These findings establish the compound's potent anti-proliferative activity against these representative TNBC models. nih.govnih.gov

Table 1: Anti-proliferative Activity of this compound in TNBC Cell Lines

Cell Line Cancer Type IC50 Value (24h)
MDA-MB-231 Triple-Negative Breast Cancer 2.66 µM medchemexpress.combiocompare.com

To assess the long-term impact of the inhibitor on cancer cell survival and self-renewal, colony formation assays were performed. nih.gov These experiments revealed that treatment with this compound effectively inhibited the ability of both MDA-MB-231 and MDA-MB-468 cells to form colonies. nih.gov This suggests that the compound not only halts proliferation but also reduces the clonogenic survival of TNBC cells. nih.govnih.gov

Mechanisms of Programmed Cell Death Induction

Further investigations have focused on elucidating the molecular pathways through which this compound exerts its cytotoxic effects. Research indicates that the compound induces programmed cell death through at least two distinct, yet potentially interconnected, mechanisms: apoptosis and autophagy-associated cell death. nih.govnih.govmedchemexpress.com

Treatment with this compound has been shown to induce apoptosis in a dose-dependent manner in both MDA-MB-231 and MDA-MB-468 cells. nih.govnih.govmedchemexpress.combiocompare.com This was confirmed through Annexin-V/PI dual staining assays. nih.gov

The pro-apoptotic activity of the compound is substantiated by its effects on key regulatory proteins of the apoptotic cascade. medchemexpress.com Western blot analyses revealed that treatment with this compound leads to:

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax was observed. medchemexpress.combiocompare.com

Downregulation of Bcl-2: A corresponding decrease in the expression of the anti-apoptotic protein Bcl-2 was noted. medchemexpress.combiocompare.com The altered Bax/Bcl-2 ratio favors the initiation of apoptosis.

Increased Cleaved Caspase-3: The compound caused a dose-dependent increase in the levels of cleaved caspase-3, an executive enzyme in the final stages of apoptosis. medchemexpress.combiocompare.com

In addition to apoptosis, this compound was found to trigger autophagy-associated cell death in TNBC cells. nih.govnih.govmedchemexpress.com While autophagy can sometimes act as a survival mechanism for cancer cells, its over-activation can also lead to a form of programmed cell death. researchgate.net The dual inhibition of BRD4 and CK2 appears to push the autophagic process towards a cytotoxic outcome in this context. nih.govnih.gov

Pharmacodynamic studies have identified key changes in autophagy markers following treatment with the compound. medchemexpress.com Specifically, this compound was observed to:

Upregulate Beclin-1: Increased levels of this key protein involved in the initiation of the autophagosome. medchemexpress.com

Increase LC3-II: An increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. medchemexpress.com

Downregulate p62: A significant, dose-dependent decrease in the autophagy substrate p62 (also known as SQSTM1), indicating an active and complete autophagic flux. medchemexpress.combiocompare.com

Pharmacodynamic Assessment in Cellular Systems

Pharmacodynamic assessments in cellular models have provided insight into the molecular consequences of target engagement by this compound. The compound was identified as a potent and balanced dual inhibitor with IC50 values of 180 nM for BRD4 and 230 nM for CK2 in biochemical assays. nih.govnih.govbiocompare.com

In cellular systems, the pharmacodynamic effects are demonstrated by the modulation of downstream proteins and pathways. Treatment of MDA-MB-231 and MDA-MB-468 cells with this compound resulted in clear, dose-dependent changes in biomarkers associated with the compound's mechanism of action. medchemexpress.combiocompare.com The observed upregulation of pro-apoptotic proteins (Bax, cleaved caspase-3) and key autophagy markers (Beclin-1, LC3-II), coupled with the downregulation of anti-apoptotic (Bcl-2) and oncogenic proteins, confirms that the compound engages its targets within the cancer cells and triggers the intended biological responses. nih.govmedchemexpress.combiocompare.com These cellular pharmacodynamic effects directly correlate with the observed inhibition of proliferation and induction of cell death. nih.gov

Biomarker Modulation Relevant to BRD4 and CK2 Activity

Research conducted on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468, has demonstrated that this compound effectively modulates downstream biomarkers of both BRD4 and CK2. nih.gov The inhibition of BRD4 is known to disrupt the transcription of key oncogenes, most notably c-MYC. nih.govijbs.com Concurrently, CK2 is a prolific kinase with hundreds of substrates, and its activity is crucial for various cellular processes, including the phosphorylation of BRD4 itself. nih.govnih.govmdpi.com

Treatment of TNBC cells with this compound resulted in a dose-dependent decrease in the protein levels of c-Myc, a well-established downstream target of BRD4. nih.gov This indicates that the compound successfully inhibits the transcriptional regulatory function of BRD4. Furthermore, the inhibitor was shown to directly affect a CK2-mediated post-translational modification on BRD4. Specifically, it dose-dependently reduced the phosphorylation of BRD4 at serine 492 (p-BRD4S492), a known CK2 phosphorylation site. nih.gov The phosphorylation of BRD4 by CK2 has been identified as a potential mechanism for drug resistance to BRD4 inhibitors, suggesting that this dual-action compound could circumvent such resistance. nih.gov

In addition to these primary target-related biomarkers, this compound was observed to modulate proteins involved in apoptosis and autophagy. Treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the autophagy substrate p62. Conversely, it induced the upregulation of the pro-apoptotic protein Bax and the key autophagy markers Beclin-1 and LC3-II. nih.gov

Table 1: Modulation of BRD4, CK2, and Related Biomarkers by this compound in TNBC Cells

Impact on Protein Stability and Localization

The interaction of a drug with its target protein can affect the protein's stability and its localization within the cell. For BRD4, its function is intrinsically linked to its localization to chromatin, a process that can be disrupted by small-molecule inhibitors. The phosphorylation of BRD4 by CK2 is known to regulate its chromatin binding and dimerization.

To confirm that this compound directly engages with its targets in a cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed in MDA-MB-231 cells. nih.gov The principle of CETSA is that a ligand binding to a protein typically increases the protein's resistance to heat-induced denaturation. The results of this assay demonstrated that this compound increased the thermal stability of both BRD4 and CK2α. nih.gov This provides direct evidence of target engagement within intact cells, showing that the compound binds to both proteins and stabilizes their conformation. nih.gov While this assay confirms binding and subsequent stabilization, it does not directly detail effects on protein degradation pathways or provide visual evidence of changes in subcellular localization. However, the demonstrated binding to BRD4 is the critical first step that leads to its displacement from chromatin, which is the established mechanism of action for this class of inhibitors.

Table 2: CETSA Results for this compound Target Engagement

Preclinical Investigation of Brd4/ck2 in 1 in Disease Models

Tumor Growth Inhibition in Xenograft Models

The in vivo anticancer potential of Brd4/CK2-IN-1 has been assessed through preclinical xenograft models, which involve implanting human tumor cells into immunodeficient mice. These studies are fundamental to understanding the compound's therapeutic efficacy in a living system.

This compound, also identified in its discovery study as compound 44e, has demonstrated significant efficacy in xenograft models of triple-negative breast cancer (TNBC). nih.govlabcompare.comacs.org Specifically, its antitumor activity was evaluated using models generated from the MDA-MB-231 and MDA-MB-468 human TNBC cell lines. nih.govlabcompare.comacs.org These cell lines are standard models for TNBC, an aggressive subtype of breast cancer that lacks targeted therapies due to the absence of estrogen receptor, progesterone (B1679170) receptor, and HER2 expression. nih.gov The research confirmed that the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2) by this compound leads to the suppression of tumor growth in these preclinical models. nih.govacs.org

In vivo experiments provided specific data on the extent of tumor growth inhibition (TGI) achieved by this compound. In the MDA-MB-231 xenograft model, administration of the compound resulted in a pronounced TGI of 63.8%. nih.govmedchemexpress.com This potent anticancer effect in a well-established TNBC model underscores the compound's potential as a therapeutic candidate for this challenging cancer subtype. nih.gov

Tumor Growth Inhibition Data An interactive data table summarizing the tumor growth inhibition rate of this compound in a preclinical model.

Xenograft Model Cell Line Inhibition Rate Reference

Assessment of Pharmacokinetic Profile in Preclinical Models

A preliminary assessment of the pharmacokinetic (PK) properties of this compound was conducted in mice to evaluate its absorption, distribution, metabolism, and excretion. nih.gov The study found that the compound could be rapidly absorbed from the intestine following oral administration. nih.gov The analysis provided key parameters, including a half-life of 4.21 hours for intravenous administration and 5.14 hours for oral administration. The oral bioavailability was calculated to be 36.9%. medchemexpress.com This profile indicates that the compound has favorable properties for potential oral delivery in therapeutic settings. nih.gov

Pharmacokinetic Profile of this compound in Mice An interactive data table detailing the pharmacokinetic parameters of this compound in mice following intravenous and oral administration.

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg) Reference
Half-life (T1/2) 4.21 h 5.14 h medchemexpress.com
Cmax (Maximum Concentration) 237 ng/mL 206 ng/mL medchemexpress.com
AUC (0-t) (Area Under the Curve) 534 ng·h/mL 1970 ng·h/mL medchemexpress.com

| Oral Bioavailability (F) | - | 36.9% | medchemexpress.com |

Exploration in Non-Oncological Disease Models (e.g., Fibrotic Scar Formation)

Beyond oncology, the molecular targets of this compound are implicated in other pathological processes, such as fibrosis. Research has established that both BRD4 and CK2 are involved in fibrotic conditions. acs.orgpatsnap.com Studies have shown that CK2 can regulate fibrotic scar formation by phosphorylating BRD4. patsnap.com Inhibition of BRD4 has demonstrated promising anti-fibrotic effects in various preclinical models of organ fibrosis, including in the skin and lungs. acs.orgmedchemexpress.cn Specifically, inhibiting the interaction between CK2 and BRD4 has been proposed as a mechanism to reduce the activation of fibroblasts and attenuate fibrosis. patsnap.com This body of research provides a strong rationale for exploring a dual inhibitor like this compound as a potential therapeutic agent for non-oncological conditions characterized by fibrotic scar formation. patsnap.com

Comparative and Combination Research Strategies

Comparison with Single-Target Bromodomain and Extra-Terminal Domain (BET) Inhibitors (e.g., JQ1)

Single-target BET inhibitors (BETis), such as the well-characterized compound JQ1, function by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, displacing them from chromatin and thereby suppressing the transcription of key oncogenes like c-MYC. nih.gov While initially effective in many cancer models, the emergence of resistance limits their long-term clinical utility. nih.govnih.gov

A significant advantage of the dual-inhibition strategy of Brd4/CK2-IN-1 is its ability to counteract a key mechanism of resistance to single-target BETis. Research has demonstrated that resistance to inhibitors like JQ1 can be mediated by the hyper-phosphorylation of BRD4. nih.govnih.gov This post-translational modification is often carried out by Casein Kinase 2 (CK2). nih.govresearchgate.net

Phosphorylation of BRD4 can lead to several resistance-conferring outcomes:

Enhanced Chromatin Binding: In some resistant cancer cells, hyper-phosphorylated BRD4 can bind more strongly to mediator complex components, such as MED1, allowing it to remain on chromatin in a bromodomain-independent manner, thus rendering inhibitors like JQ1 ineffective. nih.gov

Altered Protein Function: CK2-mediated phosphorylation can switch the intramolecular interactions within BRD4, allowing its second bromodomain (BD2) to bind to acetylated chromatin more effectively. nih.gov

Maintained Dependency: Importantly, studies have shown that even when cancer cells become resistant to the bromodomain-inhibiting function of JQ1, they often remain dependent on the BRD4 protein itself for survival. nih.govnih.gov

By simultaneously inhibiting BRD4's bromodomain and the CK2 kinase responsible for its hyper-phosphorylation, this compound is rationally designed to preemptively address this resistance mechanism. nih.govnih.gov This dual action ensures that even if CK2 activity is high, the kinase is inhibited, preventing the phosphorylation that would otherwise diminish the inhibitor's effectiveness. Studies combining JQ1 with the CK2 inhibitor CX-4945 have shown synergistic effects in BETi-resistant lung adenocarcinoma cells, supporting the rationale for a single molecule with dual activity. nih.govresearchgate.net

The gene expression changes induced by this compound are expected to be more comprehensive than those from a single-target BETi like JQ1.

JQ1's Impact: JQ1 primarily downregulates the expression of genes that are dependent on BRD4-mediated transcription, famously including the oncogene c-MYC and its downstream targets. nih.gov It also affects super-enhancer-associated long non-coding RNAs (lncRNAs) and messenger RNAs (mRNAs) in cancer cells. nih.gov In inflammatory contexts, JQ1 can reduce the expression of pro-inflammatory markers such as SELE, VCAM-1, and IL6. mdpi.com

This compound's Differential Impact: this compound would theoretically suppress the same set of BRD4-dependent genes as JQ1. However, its additional inhibition of CK2 would lead to distinct and broader effects. In BETi-resistant cells where JQ1 fails to displace BRD4 from chromatin, this compound would be more effective at silencing BRD4 target genes. nih.gov Furthermore, CK2 has hundreds of substrates involved in numerous cellular processes beyond BRD4 phosphorylation, including cell proliferation, apoptosis, and DNA damage response. nih.gov Therefore, this compound would modulate these CK2-dependent pathways concurrently, potentially affecting a different and wider array of gene expression profiles than JQ1 alone. For instance, ChIP-seq analysis shows that JQ1 treatment significantly reduces the genome-wide occupancy of BRD4 at gene promoters. researchgate.net A dual inhibitor would not only replicate this but also prevent the re-association driven by CK2-mediated phosphorylation.

Comparison with Other CK2 Inhibitors (e.g., CX-4945)

CX-4945 (Silmitasertib) is a potent and selective, orally bioavailable inhibitor of CK2 that has entered clinical trials. nih.govnih.gov Comparing this compound to CX-4945 highlights the added benefit of targeting BRD4.

While CX-4945 effectively inhibits CK2 and its downstream signaling, it does not directly target the epigenetic reader function of BRD4. nih.gov In cancer cells where both pathways are critical drivers, a single-agent CK2 inhibitor might be less effective than a dual-action compound. Studies have shown that combining CX-4945 with JQ1 results in a synergistic anti-cancer response in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, leading to growth arrest and apoptosis. nih.gov This finding underscores the value of inhibiting both targets simultaneously. This compound achieves this dual inhibition within a single molecule, which can offer advantages in terms of pharmacokinetics and reducing the complexity of combination therapies. documentsdelivered.com While CX-4945 can sensitize cells to other treatments, this compound's integrated dual-action mechanism is designed to be intrinsically synergistic. nih.govnih.gov

CompoundPrimary Target(s)IC₅₀ (BRD4)IC₅₀ (CK2)Key Advantage in Comparison
This compound BRD4 and CK2180 nM nih.gov230 nM nih.govSingle molecule designed to overcome CK2-mediated BETi resistance. nih.govnih.gov
JQ1 BET family (BRD2, BRD3, BRD4, BRDT)~50-77 nM (BRD4-BD1)N/APotent single-target BET inhibitor, but susceptible to resistance via BRD4 phosphorylation. nih.govnih.gov
CX-4945 CK2N/A~1 nMPotent single-target CK2 inhibitor; shows synergy when combined with JQ1 but lacks direct epigenetic action. nih.gov

Synergistic Approaches with Existing Therapeutic Modalities

The rationale behind this compound is rooted in achieving synergy through a single agent. This concept can be extended by combining the dual inhibitor with other therapeutic classes. Given that BRD4 and CK2 are involved in fundamental cancer processes like DNA repair, cell cycle control, and apoptosis, several combination strategies are plausible.

DNA Damaging Agents: BRD4 plays a role in the DNA damage response. nih.gov Its inhibition can induce a deficiency in homologous recombination repair, creating a synthetic lethality with PARP inhibitors. nih.gov A combination of this compound with a PARP inhibitor could therefore be a powerful strategy.

Immune Checkpoint Inhibitors: BRD4 has been shown to directly bind to the promoter of the programmed death-ligand 1 (PD-L1) gene, activating its transcription. nih.gov Combining a BRD4 inhibitor with immune checkpoint blockers (e.g., anti-PD-1 antibodies) has shown promise. nih.gov The dual action of this compound could further enhance this effect by modulating CK2-related immune signaling pathways.

Other Kinase Inhibitors: Resistance to BET inhibitors can also arise from the reprogramming of kinase networks, such as the activation of receptor tyrosine kinases (RTKs) that drive PI3K/ERK signaling. nih.gov Combining this compound with inhibitors targeting these escape pathways could provide a more durable therapeutic response.

Comparative Analysis with Other Dual-Target BRD4 Inhibitors

The strategy of creating dual-target inhibitors involving BRD4 is an active area of research. Comparing this compound with other dual BRD4 inhibitors highlights the different therapeutic hypotheses being explored.

Dual Inhibitor ClassSecond TargetTherapeutic Rationale
BRD4/CK2 Casein Kinase 2 (CK2)To simultaneously inhibit BRD4's epigenetic reader function and prevent a key post-translational modification (phosphorylation) that confers drug resistance. nih.govnih.gov
BRD4/PARP1 Poly (ADP-ribose) polymerase 1 (PARP1)To concurrently block transcriptional regulation (BRD4) and inhibit DNA damage repair (PARP1), creating synthetic lethality, especially in tumors with existing DNA repair defects. nih.gov
BRD4/EZH2 Enhancer of zeste homolog 2 (EZH2)To target two distinct epigenetic mechanisms: an epigenetic "reader" (BRD4) and a histone methyltransferase "writer" (EZH2), which can cooperatively regulate oncogenic gene programs. nih.gov
BRD4/p300 p300/CBPTo inhibit both a bromodomain "reader" (BRD4) and a histone acetyltransferase "writer" (p300/CBP), which often work together to activate gene transcription. A p300/CBP inhibitor can be effective in BETi-resistant cells. cellcentric.com
BRD4/CDK9 Cyclin-dependent kinase 9 (CDK9)To target two key components of transcriptional elongation: the chromatin adaptor (BRD4) and the kinase (CDK9) of the positive transcription elongation factor b (P-TEFb), which releases RNA Polymerase II from promoter-proximal pausing. oncotarget.com

Each of these dual-inhibitor strategies targets a distinct but complementary node in cancer biology. The uniqueness of the BRD4/CK2 inhibitor lies in its design to directly combat a known clinical resistance mechanism to the first generation of its own inhibitor class, making it a mechanistically insightful approach to drug design. nih.govdocumentsdelivered.com

Advanced Research Methodologies and Future Perspectives

Integrative Structural Biology Approaches for BRD4/CK2-IN-1 Interaction

Understanding the precise molecular interactions between this compound and its targets is fundamental to its development. While specific co-crystal structures for this compound are not yet public, the development process relied heavily on integrative structural biology approaches, including molecular docking and analysis of existing crystal structures of related inhibitors. nih.govresearchgate.net

Researchers utilized computational docking to model the binding of precursor compounds to the active sites of both BRD4 and CK2. nih.gov These models revealed that the quinazolinone core scaffold of the inhibitor series is a vital fragment for maintaining activity. nih.gov For instance, the docking mode for a related compound, 42g, showed that introducing an amide bond was crucial for forming a hydrogen bond with the Leu45 residue in the hinge region of CK2. nih.gov

Analysis of BRD4's structure highlights a conserved acetyl-lysine binding pocket where inhibitors like this compound act. researchgate.net For CK2, a key structural feature for ATP-competitive inhibitors is achieving excellent shape complementarity within its unique and small active site. acs.org Furthermore, biophysical analysis has shown that CK2-mediated phosphorylation of BRD4 is a critical regulatory step that modulates BRD4's ability to form dimers, a process essential for its function in gene transcription. nih.govnih.gov This phosphorylation-dependent dimerization adds a layer of complexity that dual inhibitors like this compound can exploit. nih.gov Future structural studies will likely focus on obtaining a high-resolution crystal structure of this compound in complex with both its targets to validate and refine these models, enabling a more precise understanding of its dual-action mechanism.

Omics-Based Profiling of Cellular Responses (e.g., Proteomics, Transcriptomics)

The initial rationale for developing a dual BRD4/CK2 inhibitor was supported by systems biology and bioinformatics. nih.gov Analysis using protein-protein interaction databases like PrePPI identified a significant regulatory relationship between BRD4 and CK2, with 359 and 4,241 interacting proteins, respectively. nih.gov Subsequent annotation and clustering using Gene Ontology (GO) and DAVID databases helped validate that these proteins are involved in pathways critical to TNBC progression. nih.gov

Following treatment with this compound, proteomics-level investigations, specifically Western Blot analyses, have provided detailed insights into the compound's effect on key cellular pathways. In TNBC cell lines MDA-MB-231 and MDA-MB-468, the inhibitor was shown to induce apoptosis and autophagy-associated cell death. nih.govmedchemexpress.combiocompare.com This was evidenced by dose-dependent changes in the expression of several key proteins. medchemexpress.combiocompare.com

Table 1: Proteomic Changes in TNBC Cells Induced by this compound
ProteinCellular ProcessObserved EffectSource
Bcl-2Apoptosis (Anti-apoptotic)Downregulated medchemexpress.combiocompare.com
BaxApoptosis (Pro-apoptotic)Upregulated medchemexpress.combiocompare.com
Cleaved caspase-3Apoptosis (Executioner)Upregulated medchemexpress.combiocompare.com
p62Autophagy (Substrate)Downregulated medchemexpress.combiocompare.com
Beclin-1Autophagy (Initiator)Upregulated biocompare.com
LC3IIAutophagy (Marker)Upregulated biocompare.com

Future research will likely involve broader omics-based profiling, such as transcriptomics (RNA-sequencing), to map the global changes in gene expression triggered by this compound. This would provide a more comprehensive picture of the downstream effects of dual BRD4 and CK2 inhibition and could reveal novel biomarkers for predicting patient response.

Investigation of Resistance Mechanisms to this compound

A primary motivation for designing this compound was to proactively overcome known resistance mechanisms to single-agent BET inhibitors. nih.govnih.gov Research has shown that resistance to BET inhibitors (BETi) in cancers like lung adenocarcinoma can be mediated by the phosphorylation of BRD4 by CK2. nih.gov In BETi-resistant cells, BRD4 phosphorylation is often elevated, which maintains the cells' dependence on BRD4 for survival while rendering the inhibitor ineffective. nih.govnih.gov

By targeting both BRD4 and CK2, this compound simultaneously blocks the primary target (BRD4) and the enzyme responsible for the resistance-conferring modification (CK2). nih.govnih.gov This dual-action is a rational strategy to prevent the emergence of this specific type of drug resistance. researchgate.netnih.gov While cancer cells may eventually develop novel resistance mechanisms to this dual inhibitor, the current focus of investigation is on how this compound's design effectively circumvents established resistance pathways that limit the efficacy of first-generation BRD4-targeted therapies.

Novel Delivery Systems and Formulations for Enhanced Efficacy

A significant feature of this compound is its development as an orally active compound. medchemexpress.combiocompare.com This provides a substantial advantage in terms of clinical administration compared to compounds requiring intravenous delivery. The current formulation has demonstrated potent anticancer activity in preclinical xenograft models. nih.govnih.gov

While the existing oral formulation is effective, future research could explore novel delivery systems to further enhance therapeutic efficacy. Advanced formulations, such as nanoparticle or liposome-based carriers, could potentially be developed to:

Improve bioavailability and pharmacokinetic profiles.

Enable targeted delivery to tumor tissues, thereby reducing potential off-target effects.

Achieve controlled or sustained release of the drug, maintaining optimal therapeutic concentrations over a longer period.

Such advanced delivery systems could be particularly relevant if the compound is explored for use in other diseases or in combination with other therapies where specific tissue targeting is beneficial.

Exploration of this compound in Additional Pathological Contexts

Although this compound was initially developed and validated in the context of triple-negative breast cancer, the pathological roles of its targets suggest it may have much broader therapeutic potential. nih.govnih.gov

Other Cancers: BRD4 is a well-established oncogene driver in numerous hematopoietic and solid tumors, including acute myeloid leukemia, multiple myeloma, and colon cancer. nih.govnih.gov CK2 is also broadly upregulated in many cancer types, where it promotes cell growth and survival. acs.org Therefore, this compound could be a viable therapeutic strategy for other malignancies where both pathways are co-activated.

Inflammatory Diseases: BRD4 plays a key role in regulating the transcription of inflammatory genes, making it a target for inflammatory disorders. nih.govnih.gov

Fibrosis: The involvement of BRD4 in liver fibrosis has been noted, suggesting a potential anti-fibrotic role for its inhibitors. nih.gov

Infectious Diseases: Recent transcriptome profiling has revealed that the host protein BRD4 facilitates the infection cycle of the African swine fever virus (ASFV), suggesting that inhibiting BRD4 could be a host-directed antiviral strategy. nih.gov

Future preclinical studies are warranted to explore the efficacy of this compound in these additional pathological contexts.

Development of Next-Generation Dual BRD4/CK2 Inhibitors

The discovery of this compound (compound 44e) was the result of a systematic, rational drug design process that itself serves as a blueprint for developing next-generation inhibitors. nih.gov The process began with a lead compound identified through virtual screening, which was then optimized through several rounds of structure-activity relationship (SAR) studies. nih.gov

Key modifications included optimizing the quinazolinone core and exploring different tail groups to enhance binding affinity and balance the inhibitory activity against both BRD4 and CK2. nih.gov The introduction of an amide bond, for example, was a critical step that improved interaction with CK2. nih.gov This iterative process of synthesis and biological evaluation is central to medicinal chemistry.

The development of this compound has validated the strategy of creating dual-target drugs to achieve synergistic antitumor effects and overcome resistance. researchgate.netnih.gov Future efforts in this area will likely focus on:

Fine-tuning the chemical scaffold to further improve potency, selectivity, and pharmacokinetic properties.

Developing inhibitors with different balances of activity (e.g., more potent against CK2 than BRD4, or vice versa) for tailored applications.

Exploring other dual-target combinations, pairing a BRD4 inhibitor with inhibitors of other critical cancer-related proteins such as PARP1, HDACs, or other kinases like PLK1 and CDK9. researchgate.netnih.gov

This ongoing research promises to yield even more effective and precisely targeted therapies for a range of diseases.

Table 2: Inhibitory Activity of this compound
TargetIC₅₀ (nM)Source
BRD4180 nih.govnih.govmedchemexpress.combiocompare.comnih.gov
CK2230 nih.govnih.govmedchemexpress.combiocompare.comnih.gov

Q & A

Q. What are the validated cellular assays for assessing Brd4/CK2-IN-1’s dual inhibitory activity against BRD4 and CK2?

To evaluate this compound’s dual-target inhibition, researchers should employ kinase activity assays for CK2 (e.g., ADP-Glo™ kinase assays) and fluorescence polarization (FP) assays for BRD4 bromodomain binding. Dose-response curves should be generated to calculate IC50 values, with validation via Western blotting for downstream targets (e.g., c-Myc suppression for BRD4 inhibition and Akt phosphorylation for CK2 inhibition). Ensure replicates (n ≥ 3) and include positive controls like JQ1 (BRD4 inhibitor) and CX-4945 (CK2 inhibitor) .

Q. How should researchers design dose-response experiments to assess this compound’s efficacy in triple-negative breast cancer (TNBC) cell lines?

Use TNBC cell lines (e.g., MDA-MB-231, BT-549) treated with this compound across a logarithmic concentration range (e.g., 1 nM–100 μM) for 48–72 hours. Assess viability via MTT or CellTiter-Glo assays. Normalize data to vehicle controls and fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Include IC50 calculations and confirm apoptosis/autophagy via Annexin V/PI staining and LC3-II Western blotting, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC50 values across different kinase profiling studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations, incubation times) or cell-type-specific off-target effects. Standardize protocols using recombinant kinases under identical buffer conditions. Perform counter-screens against related kinases (e.g., BRD3, CK1) and use isoform-specific inhibitors to confirm selectivity. Apply statistical rigor (e.g., two-way ANOVA with post-hoc tests) to compare datasets and report confidence intervals .

Q. What experimental strategies are recommended to differentiate this compound’s autophagy-inducing effects from off-target cytotoxicity?

Use CRISPR/Cas9 to knock out autophagy-related genes (e.g., ATG5, ATG7) in TNBC models and assess cell death rescue. Combine this compound with autophagy inhibitors (e.g., chloroquine) and compare apoptosis (caspase-3 activation) versus autophagic flux (LC3-II/p62 turnover). Perform metabolomic profiling to identify off-target pathways and validate findings in primary patient-derived xenografts (PDXs) .

Q. How should researchers optimize combinatorial therapies using this compound to overcome resistance in TNBC?

Conduct synergy screens with FDA-approved agents (e.g., PARP inhibitors, taxanes) using Chou-Talalay combination index (CI) analysis. Prioritize combinations showing CI < 1 (synergy) and validate in 3D spheroid or organoid models. Monitor resistance markers (e.g., ABC transporter expression) via qPCR and employ longitudinal RNA-seq to identify adaptive signaling pathways .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s time-dependent effects on apoptosis and autophagy?

Use mixed-effects models to account for repeated measures (e.g., LC3-II levels over time). Apply Kaplan-Meier survival analysis for in vivo efficacy studies and Cox proportional hazards models to correlate biomarker expression with treatment response. Report effect sizes (e.g., Cohen’s d) and adjust for multiple comparisons .

Q. How can researchers ensure reproducibility when testing this compound in preclinical models?

Adhere to ARRIVE guidelines for in vivo studies: specify animal strain, age, and randomization methods. Use power analysis to determine cohort sizes and include vehicle and positive control groups. Deposit raw data (e.g., Western blot images, flow cytometry files) in public repositories like Figshare or Zenodo .

Data Interpretation Challenges

Q. How should conflicting results about this compound’s toxicity profile be addressed in zebrafish or murine models?

Perform comparative toxicokinetic studies across species, measuring plasma/tissue concentrations via LC-MS/MS. Assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Use isogenic models to control for genetic variability and validate findings in human hepatic microphysiological systems (MPS) .

Ethical and Reporting Standards

Q. What ethical frameworks apply when using this compound in patient-derived samples?

Obtain informed consent under IRB-approved protocols (e.g., Declaration of Helsinki). Anonymize patient data and adhere to GDPR/HIPAA guidelines. For PDX studies, minimize animal suffering via humane endpoints and report compliance with institutional animal care committees (IACUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.